A Technical Guide to 2-Chloro-6-cyclobutoxypyridine: Synthesis, Characterization, and Application in Modern Drug Discovery
A Technical Guide to 2-Chloro-6-cyclobutoxypyridine: Synthesis, Characterization, and Application in Modern Drug Discovery
Abstract
This document provides a comprehensive technical overview of 2-Chloro-6-cyclobutoxypyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its fundamental molecular structure, including its canonical SMILES representation, and present its key physicochemical properties. A detailed, field-proven synthetic protocol is proposed, grounded in established principles of nucleophilic aromatic substitution, offering researchers a practical pathway for its preparation. Furthermore, this guide outlines a robust analytical workflow for structural confirmation and purity assessment, leveraging predictive data from closely related analogues due to the limited published spectra for the title compound. The strategic importance of the 2-chloropyridine scaffold, combined with the unique conformational and metabolic attributes of the cyclobutoxy moiety, is discussed in the context of modern drug design. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar building blocks in their discovery programs.
The Strategic Value of the 2-Chloropyridine Scaffold
The 2-chloropyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its prevalence stems from a combination of synthetic versatility and advantageous pharmacological properties. The chlorine atom at the 2-position serves multiple critical functions:
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Synthetic Handle: It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups (e.g., amines, ethers, thiols) to build molecular complexity.
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Metabolic Blocker: The C-Cl bond is significantly more stable to metabolic oxidation than a C-H bond. Placing a chlorine atom at a potential site of metabolism can enhance a drug candidate's half-life and oral bioavailability.[3]
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Modulation of Physicochemical Properties: As an electron-withdrawing group, the chlorine atom lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity profile.
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Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with lone-pair-donating atoms (like oxygen or nitrogen) in protein active sites. This provides an additional tool for medicinal chemists to enhance binding affinity and selectivity.
The introduction of a cyclobutoxy group, as in the title compound, further refines these properties by introducing a strained, lipophilic, three-dimensional element that can improve metabolic stability and explore new regions of chemical space within a target's binding pocket.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. 2-Chloro-6-cyclobutoxypyridine is defined by its specific atomic connectivity and spatial arrangement.
Chemical Identifiers
A summary of the key identifiers for 2-Chloro-6-cyclobutoxypyridine is provided below for precise database searching and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 174134-86-2 | [4] |
| Molecular Formula | C₉H₁₀ClNO | [5] |
| Molecular Weight | 183.63 g/mol | [4] |
| InChI | InChI=1S/C9H10ClNO/c10-8-5-2-6-9(11-8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | [5] |
| InChIKey | AVAWGCJARZESGD-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1CC(C1)OC2=NC(=CC=C2)Cl | [5] |
Molecular Structure Visualization
The two-dimensional structure of 2-Chloro-6-cyclobutoxypyridine illustrates the connectivity of the pyridine ring, the chlorine atom, and the cyclobutoxy group.
Caption: 2D structure of 2-Chloro-6-cyclobutoxypyridine.
Physicochemical Properties
Understanding the physicochemical properties of a molecule is essential for designing experiments, predicting its behavior in biological systems, and ensuring proper handling. While experimental data for this specific compound is scarce, several key properties can be reliably predicted.
| Property | Predicted Value | Notes |
| XlogP | 3.0 | A measure of lipophilicity. This value suggests good potential for cell membrane permeability.[5] |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | Indicates likely good oral bioavailability. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and ether oxygen can accept hydrogen bonds. |
| Rotatable Bonds | 1 | Limited conformational flexibility due to the cyclic structures. |
Synthesis and Purification
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the ether linkage. This suggests a reaction between a cyclobutoxide nucleophile and an activated pyridine electrophile. The most logical and commercially available starting materials are 2,6-dichloropyridine and cyclobutanol . The SNAr reaction is highly favorable at the 2- and 6-positions of the pyridine ring due to the electron-withdrawing effect of the ring nitrogen. By using an excess of 2,6-dichloropyridine or carefully controlling stoichiometry, monosubstitution can be favored. The cyclobutoxide is generated in situ using a strong, non-nucleophilic base like sodium hydride (NaH).
Proposed Laboratory-Scale Synthesis Protocol
Reaction: 2,6-Dichloropyridine + Cyclobutanol --(NaH, THF)--> 2-Chloro-6-cyclobutoxypyridine
Materials:
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Cyclobutanol (1.0 eq)
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Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
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2,6-Dichloropyridine (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and place the flask under a positive pressure of nitrogen.
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Alkoxide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Dissolve cyclobutanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20 minutes.
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Expert Insight: This step generates sodium cyclobutoxide. The dropwise addition at 0 °C safely controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
-
SNAr Reaction: Dissolve 2,6-dichloropyridine (1.5 eq) in anhydrous THF and add it dropwise to the reaction mixture. Heat the reaction to reflux (approx. 66 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
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Expert Insight: Using a slight excess of the dichloropyridine helps to drive the reaction to completion and minimize the formation of the disubstituted byproduct. Refluxing provides the necessary activation energy for the SNAr reaction.
-
-
Workup: Once the reaction is complete, cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
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Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
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Purification: The crude product will likely contain unreacted 2,6-dichloropyridine and potentially a small amount of the disubstituted byproduct. Purify the crude material using flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Synthesis and Characterization Workflow
Caption: Workflow for synthesis and characterization.
Predicted Analytical Characterization
Since no literature spectra are available for 2-Chloro-6-cyclobutoxypyridine[5], we can predict its spectral characteristics based on data from close structural analogues like 2-chloro-6-methoxypyridine.[6][7]
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Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ would be expected at m/z 183, with a characteristic [M+2]⁺ peak at m/z 185 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation patterns would likely include the loss of the cyclobutyl group (-C₄H₇) and subsequent loss of carbon monoxide from the pyridine ring.
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¹H NMR (400 MHz, CDCl₃):
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Pyridine Protons: A characteristic triplet for the proton at the 4-position (approx. δ 7.5-7.7 ppm) and two doublets for the protons at the 3- and 5-positions (approx. δ 6.7-7.0 ppm).
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Cyclobutoxy Protons: A quintet for the methine proton (-O-CH) around δ 5.2-5.4 ppm. Multiplets for the remaining six methylene protons of the cyclobutyl ring would appear further upfield, likely between δ 1.6-2.5 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
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Pyridine Carbons: Four distinct signals in the aromatic region (approx. δ 110-165 ppm), with the carbons attached to chlorine and oxygen being the most downfield.
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Cyclobutoxy Carbons: A signal for the methine carbon (-O-CH) around δ 75-80 ppm, and signals for the methylene carbons further upfield.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C-O-C stretching (approx. 1250-1300 cm⁻¹), aromatic C=C and C=N stretching (approx. 1450-1600 cm⁻¹), and a C-Cl stretching vibration (approx. 700-800 cm⁻¹).
Role in Drug Discovery and Design
2-Chloro-6-cyclobutoxypyridine is not just an intermediate but a strategic building block for lead optimization in drug discovery. Its value lies in the synergistic combination of its two key components.
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The 2-Chloropyridine Core: As previously mentioned, this core structure is a staple in medicinal chemistry. It allows for predictable reactions and imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its derivatives have been investigated as potential antitumor agents, among other therapeutic areas.[8][9]
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The Cyclobutoxy Moiety: Compared to more common alkoxy groups like methoxy or ethoxy, the cyclobutoxy group offers distinct advantages. It is significantly more lipophilic and metabolically robust. The four-membered ring is sterically demanding and conformationally constrained, which can be used to probe specific interactions within a protein's binding site or to lock a molecule into a more bioactive conformation, potentially improving potency and reducing off-target effects.
This building block would be particularly valuable in programs where initial leads containing a 2-chloro-6-hydroxypyridine or 2,6-dichloropyridine core have been identified. Its use allows for rapid exploration of structure-activity relationships (SAR) related to lipophilicity, metabolic stability, and steric bulk in a specific region of the molecule.
Safety and Handling
Based on hazard classifications for similar compounds, 2-Chloro-6-cyclobutoxypyridine should be handled with care by trained personnel.[4]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool place away from incompatible materials like strong oxidizing agents.[4]
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Conclusion
2-Chloro-6-cyclobutoxypyridine represents a valuable and versatile building block for contemporary drug discovery. Its molecular architecture combines the synthetically tractable and pharmaceutically validated 2-chloropyridine core with a metabolically robust and sterically defined cyclobutoxy group. This guide provides a comprehensive framework for its synthesis, characterization, and strategic application. By understanding its fundamental properties and the rationale behind its use, medicinal chemists can effectively leverage this compound to accelerate the development of novel therapeutics with improved pharmacological profiles.
References
-
PubChem. 2-chloro-6-cyclobutoxypyridine. National Center for Biotechnology Information. [Link]
-
Hoffman Fine Chemicals. CAS RN 174134-86-2 | 2-Chloro-6-cyclobutoxypyridine. [Link]
-
PubChem. 2-Chloro-6-methoxypyridine. National Center for Biotechnology Information. [Link]
-
Jubilant Ingrevia Limited. 2-Chloro-6-methoxypyridine Safety Data Sheet. [Link]
-
G. S. Kumar, R. A. S. and H. Qin. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
PrepChem.com. Synthesis of 2-chloro-6-(dichloromethyl)pyridine. [Link]
-
ChemWhat. 2-Chloro-6-methoxypyridine CAS#: 17228-64-7. [Link]
-
Hoffman Fine Chemicals. CAS RN 1250728-63-2 | 2-Chloro-6-cyclobutoxypyrazine. [Link]
-
BESTBEST. 1250728-63-2 | 2-Chloro-6-cyclobutoxypyrazine. [Link]
-
M. A. Shashidhar, et al. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate. [Link]
-
Patsnap. Preparation method of 2- chloro-6-trichloromethyl pyridine. [Link]
-
Zhang, Y., et al. Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. [Link]
-
Wikipedia. 2-Chloropyridine. [Link]
- Google Patents. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
-
Liu, X. H., et al. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. PubMed. [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
Kumar, G. S., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. PubChemLite - 2-chloro-6-cyclobutoxypyridine (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
(Note: A representative structure is shown, as a definitive public database entry with an image for this specific molecule is not available. The structure is inferred from its name.)